6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
“6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1167055-29-9 . It has a molecular weight of 196.59 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a family that “this compound” belongs to, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClN2O2/c9-5-1-2-7-6 (8 (12)13)3-10-11 (7)4-5/h1-4H, (H,12,13) .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 47.6±0.5 cm3, and it has 4 H bond acceptors and 1 H bond donor . The polar surface area of the compound is 55 Å2 .Scientific Research Applications
Synthesis and Characterization
- Functionalization and Cyclization Reactions: Studies have demonstrated various functionalization and cyclization reactions involving pyrazolo[1,5-a]pyridine derivatives. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride have been successfully converted into ester or amide derivatives. Further, cyclocondensation reactions with phenylhydrazine or hydrazine hydrate lead to the formation of pyrazolo[3,4-d]pyridazines (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
- Synthesis and Structural Analysis: Pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester have been synthesized, characterized, and their molecular structures studied through X-ray diffraction and density-functional-theory (DFT) calculations. These studies help in understanding the molecular dynamics and stability of the derivatives (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
- Vilsmeier–Haack Reaction: 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction. This chemical reaction pathway is significant in the preparation of compounds like chalcone analogues and dipyrazolopyridines, expanding the utility of pyrazolo[1,5-a]pyridine derivatives in chemical syntheses (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).
- Cyclocondensation Reactions: The efficient synthesis of various pyrazolo[3,4-b]pyridine products via condensation reactions emphasizes the compound's versatility in creating new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Biological Activities and Applications
- Antibacterial Screening: Some pyrazolo[3,4-b]pyridine derivatives, synthesized through reactions with aromatic aldehydes and pyruvic acid, have demonstrated good antibacterial properties. This finding highlights the potential biomedical applications of these compounds (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
- Optical Properties: Novel oxadiazole derivatives synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid have been investigated for their fluorescence spectral characteristics. These findings are crucial for understanding the optical properties and potential applications in fluorescence studies (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Safety and Hazards
Properties
IUPAC Name |
6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZZSDUXQKRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694645 | |
Record name | 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-29-9 | |
Record name | 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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